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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic
characteristics of 2-(2-(hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3).
Designed for researchers, chemists, and professionals in drug development, this document
synthesizes predictive data and established spectroscopic principles to serve as a robust
reference for structural identification and characterization. We will delve into the interpretation
of Nuclear Magnetic Resonance (*H NMR, 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) data. Each section includes an interpretation of the expected spectral
features, causality behind the signals, and standardized protocols for data acquisition, ensuring
a blend of theoretical understanding and practical application.

Molecular Structure and Physicochemical
Properties

2-(2-(Hydroxymethyl)phenoxy)acetic acid is a derivative of phenoxyacetic acid, a chemical
class known for a wide range of biological activities, including use as herbicides and
pharmaceuticals.[1] The molecule incorporates three key functional groups: a carboxylic acid,
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an ether, and a primary alcohol, all attached to an ortho-substituted benzene ring. This unique
arrangement dictates its chemical behavior and produces a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Property Value Source
CAS Number 97388-49-3 [2]
Molecular Formula CoH1004 [2]
Molecular Weight 182.17 g/mol [2]
SMILES C1=CC=C(C(=C1)CO)OCC(= o]
0)O
Topological Polar Surface Area  66.76 A2 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 4 [2]

Below is the chemical structure with standardized atom numbering for unambiguous
referencing in spectroscopic assignments.
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Sample Preparation

Weigh Compound (5-10 mg)

i

Dissolve in Deuterated Solvent
(e.g., DMSO-d6, 0.6 mL)

Data’Acquisition (=400 MHz)

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum
:
+ \Data Processing
D20 Exchange (optional) Fourier Transform

'

Phase Correction

'

Calibrate to Solvent Peak

:

Final Spectrum Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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